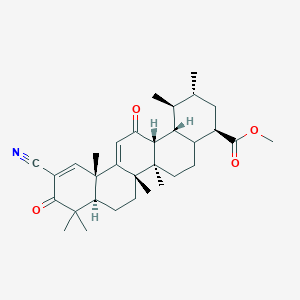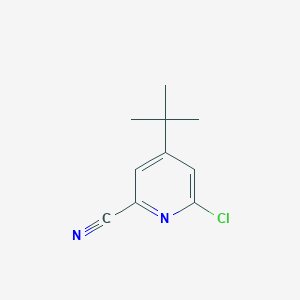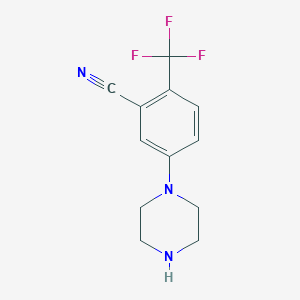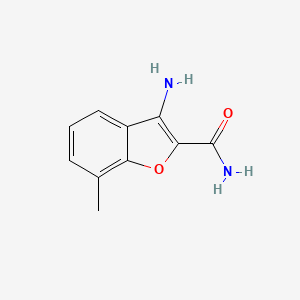![molecular formula C5H3Cl2N3O B13917766 N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine typically involves the reaction of 4,6-dichloropyrimidine with hydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Condensation Reactions: It can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiols.
Condensation: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst like acetic acid.
Major Products Formed
Substitution Products: Amino-substituted pyrimidines, alkoxy-substituted pyrimidines.
Condensation Products: Schiff bases and other condensation products.
Aplicaciones Científicas De Investigación
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and condensation reactions. It can also form complexes with metal ions, which may play a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form Schiff bases and its potential biological activity make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C5H3Cl2N3O |
|---|---|
Peso molecular |
192.00 g/mol |
Nombre IUPAC |
N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-1-4(7)10-5(9-3)2-8-11/h1-2,11H |
Clave InChI |
FBSFRTACYCNXNV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)C=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


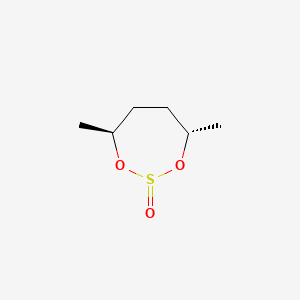
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)

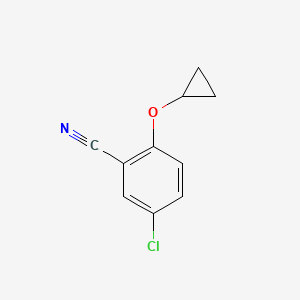

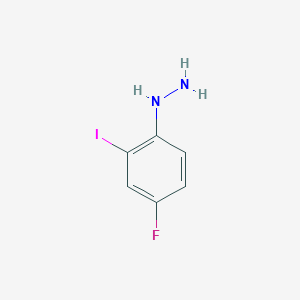
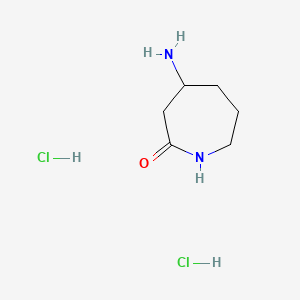
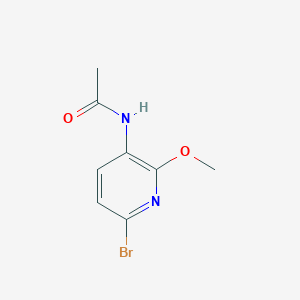
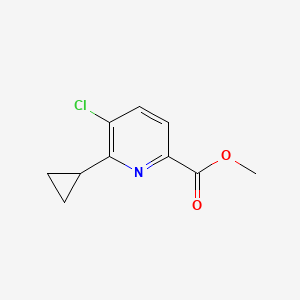
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
